2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone
Overview
Description
Preparation Methods
The synthesis of WAY-324047 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
WAY-324047 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-324047 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anti-HIV agents and inhibitors of retroviral propagation.
Biology: It is used in biological assays to study its effects on viral replication and propagation.
Medicine: It is being investigated for its potential use in the treatment of HIV and other retroviral infections.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
WAY-324047 exerts its effects by inhibiting the replication and propagation of retroviruses. It targets specific molecular pathways involved in viral replication, thereby preventing the virus from multiplying and spreading .
Comparison with Similar Compounds
WAY-324047 is unique in its structure and mechanism of action compared to other anti-HIV compounds. Similar compounds include:
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Lamivudine: Another antiretroviral medication used to treat HIV and hepatitis B.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.
WAY-324047 stands out due to its specific molecular structure and its potential for higher efficacy and lower toxicity .
Properties
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h6,8,10H,3-5,7,9H2,1-2H3,(H2,20,21,22,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLFSYWOLAWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC4=C(CCCC4)C(=O)N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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